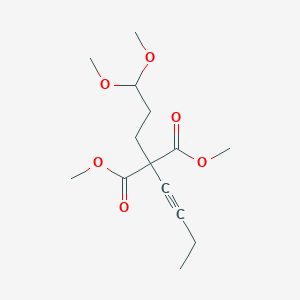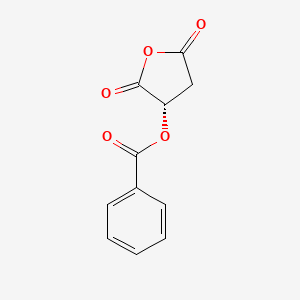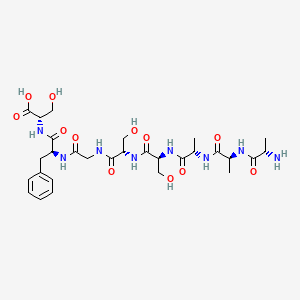![molecular formula C13H16N4O3 B15161345 (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-07-6](/img/structure/B15161345.png)
(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a methoxyphenyl group, and a pyrrolidinylmethanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl precursor, which undergoes azidation to introduce the azido group. The pyrrolidinylmethanone moiety is then attached through a series of reactions involving nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while oxidation can produce corresponding oxides or ketones.
科学的研究の応用
Chemistry
In chemistry, (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be used in the study of enzyme interactions and protein modifications. The azido group is particularly useful in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound has potential applications in developing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug delivery and molecular imaging. The methoxyphenyl and pyrrolidinylmethanone moieties contribute to the compound’s binding affinity and specificity towards target proteins and enzymes.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
2,2′-Oxydiethylamine: A compound used in the synthesis of macrocyclic bisimines.
4-Iodo-2-methylphenol: A compound with applications in organic synthesis.
Uniqueness
(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone stands out due to its combination of an azido group, methoxyphenyl group, and pyrrolidinylmethanone moiety. This unique structure allows for diverse chemical reactivity and potential applications across multiple scientific disciplines. Its ability to undergo click chemistry reactions and its versatility in chemical modifications make it a valuable compound for research and industrial applications.
特性
CAS番号 |
830341-07-6 |
|---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC名 |
(2-azido-5-methoxyphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C13H16N4O3/c1-20-10-4-5-12(15-16-14)11(7-10)13(19)17-6-2-3-9(17)8-18/h4-5,7,9,18H,2-3,6,8H2,1H3/t9-/m0/s1 |
InChIキー |
RRIVTJOMPWYCHQ-VIFPVBQESA-N |
異性体SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCC[C@H]2CO |
正規SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)




![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)

